
Polyoxin L
Description
Historical Discovery and Development
The discovery of Polyoxin L traces back to the comprehensive research program initiated in Japan during the early 1960s, aimed at developing safe agricultural antibiotics to replace mercury-based compounds that had been banned due to toxicity concerns. In 1962, researchers at the Institute of Physical and Chemical Research in Japan first identified polyoxins in the culture broth of Streptomyces cacaoi var. asoensis, an actinomycete isolated from soil samples collected at Mount Aso in Kumamoto Prefecture.
The initial screening program was specifically designed to identify antibiotics effective against sheath-blight disease of rice plants, caused by the pathogenic fungus Pellicularia filamentosa f. sasakii. The antimicrobial spectrum of these newly discovered compounds proved highly selective, being restricted to specific species of phytopathogenic fungi, which immediately suggested their novel mechanism of action. By 1968, researchers had successfully isolated and identified the chemical structures of twelve distinct polyoxin components, designated alphabetically from A through L.
The structural elucidation of this compound was accomplished through a combination of chemical hydrolysis and spectrometric analysis, revealing its composition of three distinct moieties: a nucleoside skeleton, polyoximic acid, and carbamoylpolyoxamic acid. The compound was formally characterized as 5-[[2-Amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonoyl]amino]-1,5-dideoxy-1-(3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)-β-D-allofuranuronic acid, with the Chemical Abstracts Service registry number 22976-90-5.
Classification within Nucleoside Antibiotic Family
This compound belongs to the peptidyl nucleoside antibiotic family, representing a unique class of secondary metabolites that combine nucleoside and peptide structural elements. Within this classification, polyoxins are distinguished by their specific mechanism of action as competitive inhibitors of chitin synthetase, targeting fungal cell wall biosynthesis rather than protein synthesis or nucleic acid metabolism.
The structural architecture of this compound exemplifies the characteristic features of nucleoside antibiotics, incorporating biosynthetic precursors from multiple primary metabolic pathways including nucleotide metabolism, amino acid biosynthesis, and carbohydrate chemistry. The compound shares the fundamental polyoxin scaffold consisting of a modified uridine nucleoside core attached to two amino acid-derived moieties.
Comparative analysis with other nucleoside antibiotics reveals that this compound represents a distinct evolutionary adaptation for fungal cell wall targeting. Unlike purine nucleoside antibiotics such as puromycin, which inhibit protein synthesis, or other pyrimidine nucleoside antibiotics like blasticidin S, which target different cellular processes, this compound and related polyoxins specifically mimic UDP-N-acetylglucosamine, the natural substrate for chitin biosynthesis.
The compound is classified among the negative rotation polyoxins, containing polyoximic acid as a constituent amino acid moiety, which distinguishes it from the positive rotation group lacking this component. This structural classification correlates with distinct activity spectra against various plant pathogenic fungi, demonstrating the importance of specific functional groups in determining biological activity.
Agricultural and Antifungal Significance
This compound demonstrates significant agricultural importance as part of the polyoxin complex used extensively for controlling phytopathogenic fungi in crop protection. The compound's effectiveness stems from its ability to disrupt fungal cell wall integrity by inhibiting chitin synthesis, a process essential for fungal structural integrity and morphogenesis.
Research has established that this compound functions as a highly specific competitive inhibitor of chitin synthetase, with demonstrated efficacy against multiple fungal pathogens including Candida albicans. Studies using synthesized analogues of this compound have shown that all tested variants effectively inhibited chitin synthetase from Candida albicans, with the most potent analogue containing α-aminododecanoic acid achieving an inhibition constant of 0.5 micromolar.
The agricultural significance of this compound extends beyond its direct antifungal properties to include its environmental compatibility and safety profile. As a naturally derived compound, it demonstrates rapid degradation in environmental conditions while maintaining low toxicity to non-target organisms. This combination of efficacy and environmental safety has led to its widespread adoption in sustainable agriculture practices.
Field applications have documented the effectiveness of polyoxin formulations containing this compound against major agricultural diseases including tobacco brown spot disease caused by Alternaria alternata and apple Alternaria leaf spot caused by Alternaria mali. The compound's mode of action provides excellent preventive activity against these and other fungal pathogens while avoiding the development of cross-resistance with other antifungal mechanisms.
Position in Polyoxin Research Literature
This compound occupies a unique position within the extensive polyoxin research literature, serving both as a subject of structural studies and as a template for synthetic analogue development. The compound has been particularly valuable in structure-activity relationship studies aimed at understanding the molecular basis of chitin synthetase inhibition.
Research investigations have utilized this compound as a starting point for synthesizing modified analogues with enhanced properties. These studies have demonstrated that analogues containing amino acids with saturated fatty acid-like side chains maintain excellent chitin synthetase inhibitory activity while showing improved stability against peptidase degradation. Such research has provided crucial insights into the molecular requirements for biological activity within the polyoxin family.
The compound has also contributed significantly to biosynthetic pathway elucidation studies. Research on the polyoxin biosynthetic gene cluster has revealed that this compound, like other polyoxin variants, is assembled through the coordinated action of multiple enzymatic steps involving nucleoside skeleton formation, amino acid modification, and final assembly. These studies have positioned this compound as a model compound for understanding nucleoside antibiotic biosynthesis.
Contemporary research has expanded the significance of this compound through investigations into hybrid nucleoside antibiotic production. Studies demonstrating the generation of novel polyoxin analogues, including polyoxin P and polyoxin O, through heterologous expression systems have utilized this compound structural knowledge as a foundation for engineering new bioactive compounds. This research direction has established this compound as a cornerstone for future synthetic biology approaches to nucleoside antibiotic development.
Propriétés
Numéro CAS |
22976-90-5 |
---|---|
Formule moléculaire |
C16H23N5O12 |
Poids moléculaire |
477.38 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H23N5O12/c17-6(8(24)4(22)3-32-15(18)30)12(27)20-7(14(28)29)11-9(25)10(26)13(33-11)21-2-1-5(23)19-16(21)31/h1-2,4,6-11,13,22,24-26H,3,17H2,(H2,18,30)(H,20,27)(H,28,29)(H,19,23,31)/t4-,6-,7-,8+,9-,10+,11+,13+/m0/s1 |
Clé InChI |
XQOJMTZGJFOLKB-XLUGQHFYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O |
Synonymes |
polyoxin L |
Origine du produit |
United States |
Applications De Recherche Scientifique
Agricultural Applications
Polyoxin L is predominantly utilized as a fungicide in agriculture due to its ability to control phytopathogenic fungi. Its mechanism involves the inhibition of chitin synthase, an enzyme critical for fungal cell wall integrity.
- Fungal Pathogen Control : this compound has been shown to effectively manage various fungal diseases in crops. For instance, it is used against Rhizoctonia solani, which causes root rot in numerous plants.
- Bioactivity Studies : In a study involving S. cacaoi, the biosynthetic gene cluster responsible for polyoxin production was characterized, revealing insights into enhancing its production through genetic engineering techniques .
Pharmaceutical Applications
The pharmaceutical potential of this compound extends beyond agriculture into medical applications, particularly in antifungal therapies.
- Antifungal Properties : this compound and its analogs have demonstrated significant antifungal activity against pathogenic fungi such as Candida albicans. Research has shown that certain synthetic analogs of this compound exhibit improved stability and potency against chitin synthase, making them promising candidates for antifungal drugs .
- Case Study - Synthetic Analog Development : A study synthesized several this compound analogs with saturated fatty acid side chains, which showed enhanced inhibitory effects on chitin synthase compared to the parent compound. The most effective analog had an ID50 of 0.5 µM against C. albicans .
Biochemical Research
This compound serves as a valuable tool in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways.
- Mechanistic Studies : Research has focused on understanding the structure-activity relationship of this compound and its analogs. These studies have revealed critical structural features that contribute to their biological activity, such as the importance of specific functional groups in enhancing bioavailability and enzymatic stability .
- Enzyme Inhibition Mechanisms : Investigations into the mode of action of Polyoxins have provided insights into their interaction with chitin synthase, facilitating the design of more effective inhibitors .
Future Directions and Innovations
The ongoing research into this compound emphasizes the need for innovative approaches to enhance its efficacy and application scope.
- Combinatorial Biosynthesis : Advances in synthetic biology are paving the way for the development of novel Polyoxin derivatives with tailored properties for specific applications .
- Pharmacokinetic Improvements : Efforts are being made to improve the pharmacokinetic properties of this compound through modifications that enhance cellular uptake and metabolic stability, thus broadening its therapeutic potential .
Data Summary Table
Q & A
Q. How can computational modeling enhance the design of this compound derivatives with improved stability?
- Methodological Answer : Perform molecular dynamics simulations to predict degradation hotspots. Use QSAR (quantitative structure-activity relationship) models to prioritize derivatives with lower solubility and higher logP values. Validate predictions with synthetic biology approaches in Streptomyces hosts .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.